molecular formula C25H29N5O5S2 B2612762 N-(4-(N-(4,6-dimethylpyrimidin-2-yl)sulfamoyl)phenyl)-4-((4-methylpiperidin-1-yl)sulfonyl)benzamide CAS No. 457651-91-1

N-(4-(N-(4,6-dimethylpyrimidin-2-yl)sulfamoyl)phenyl)-4-((4-methylpiperidin-1-yl)sulfonyl)benzamide

Cat. No.: B2612762
CAS No.: 457651-91-1
M. Wt: 543.66
InChI Key: UADADCIGCOPHMF-UHFFFAOYSA-N
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Description

N-(4-(N-(4,6-dimethylpyrimidin-2-yl)sulfamoyl)phenyl)-4-((4-methylpiperidin-1-yl)sulfonyl)benzamide is a complex organic compound that has garnered interest in various scientific fields due to its unique structural properties and potential applications. This compound features a combination of sulfonamide and benzamide functional groups, which contribute to its diverse chemical reactivity and biological activity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-(N-(4,6-dimethylpyrimidin-2-yl)sulfamoyl)phenyl)-4-((4-methylpiperidin-1-yl)sulfonyl)benzamide typically involves multi-step organic reactions. The process begins with the preparation of the intermediate compounds, which are then coupled through various chemical reactions. Key steps may include:

    Formation of the 4,6-dimethylpyrimidin-2-yl intermediate: This can be achieved through the reaction of appropriate starting materials under controlled conditions, often involving catalysts and specific solvents.

    Coupling with 4-methylpiperidine: The final step involves the coupling of the intermediate with 4-methylpiperidine, facilitated by suitable coupling agents and reaction conditions.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This often includes the use of large-scale reactors, continuous flow systems, and advanced purification techniques such as crystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(4-(N-(4,6-dimethylpyrimidin-2-yl)sulfamoyl)phenyl)-4-((4-methylpiperidin-1-yl)sulfonyl)benzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.

    Reduction: Reduction reactions can be employed to modify the functional groups, potentially altering the compound’s activity.

    Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions, leading to the formation of new derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various electrophiles or nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, specific solvents, and catalysts to achieve the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce new functional groups to the aromatic rings.

Scientific Research Applications

N-(4-(N-(4,6-dimethylpyrimidin-2-yl)sulfamoyl)phenyl)-4-((4-methylpiperidin-1-yl)sulfonyl)benzamide has a wide range of scientific research applications, including:

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: It is studied for its potential biological activity, including antimicrobial, anti-inflammatory, and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: The compound may be used in the development of new materials, pharmaceuticals, and agrochemicals.

Mechanism of Action

The mechanism of action of N-(4-(N-(4,6-dimethylpyrimidin-2-yl)sulfamoyl)phenyl)-4-((4-methylpiperidin-1-yl)sulfonyl)benzamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, inhibiting or modulating their activity. This can lead to various biological effects, such as inhibition of microbial growth or reduction of inflammation. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other sulfonamide and benzamide derivatives, such as:

    N-(4-sulfamoylphenyl)benzamide: A simpler analog with similar functional groups.

    4,6-dimethylpyrimidin-2-yl sulfonamides: Compounds with similar pyrimidine and sulfonamide moieties.

    4-methylpiperidine derivatives: Compounds featuring the piperidine ring structure.

Uniqueness

N-(4-(N-(4,6-dimethylpyrimidin-2-yl)sulfamoyl)phenyl)-4-((4-methylpiperidin-1-yl)sulfonyl)benzamide is unique due to its combination of functional groups, which confer distinct chemical reactivity and biological activity

Properties

IUPAC Name

N-[4-[(4,6-dimethylpyrimidin-2-yl)sulfamoyl]phenyl]-4-(4-methylpiperidin-1-yl)sulfonylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H29N5O5S2/c1-17-12-14-30(15-13-17)37(34,35)23-8-4-20(5-9-23)24(31)28-21-6-10-22(11-7-21)36(32,33)29-25-26-18(2)16-19(3)27-25/h4-11,16-17H,12-15H2,1-3H3,(H,28,31)(H,26,27,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UADADCIGCOPHMF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCN(CC1)S(=O)(=O)C2=CC=C(C=C2)C(=O)NC3=CC=C(C=C3)S(=O)(=O)NC4=NC(=CC(=N4)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H29N5O5S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

543.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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